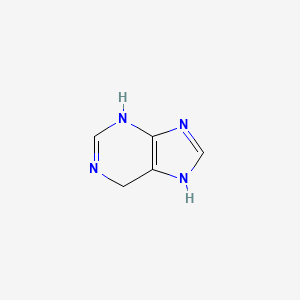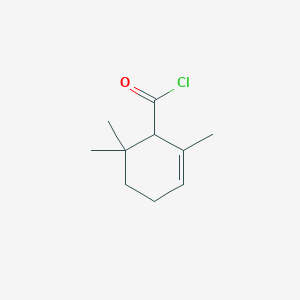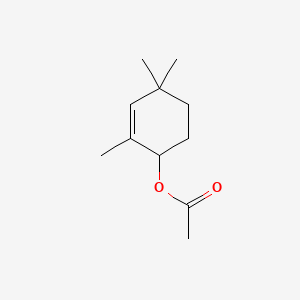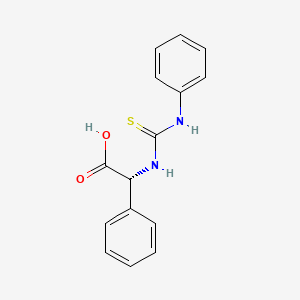![molecular formula C6H10O2 B13809369 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- is a chemical compound with the molecular formula C10H16O2. It is also known as 1-methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane . This compound is part of the oxabicycloheptane family, which is characterized by a bicyclic structure containing an oxygen atom.
Méthodes De Préparation
The synthesis of 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- can be achieved through various synthetic routes. One common method involves the epoxidation of limonene, a naturally occurring terpene, using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions . The reaction typically proceeds at room temperature and yields the desired epoxide as the major product.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diols or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives. Common reagents include nucleophiles such as amines, thiols, and halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology: The compound’s reactivity and functional groups make it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mécanisme D'action
The mechanism of action of 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.
Comparaison Avec Des Composés Similaires
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- can be compared with other similar compounds such as:
7-Oxabicyclo[4.1.0]heptane: This compound lacks the methyl group and has different reactivity and applications.
1,28,9-Diepoxylimonene: This compound has two epoxide rings and is used in different synthetic applications.
Limonene dioxide: Similar in structure but with different functional groups, leading to varied chemical behavior.
The uniqueness of 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- lies in its specific structure and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
1-methyl-2,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H10O2/c1-6-5(8-6)3-2-4-7-6/h5H,2-4H2,1H3 |
Clé InChI |
JJVZBOXSJHPUQJ-UHFFFAOYSA-N |
SMILES canonique |
CC12C(O1)CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



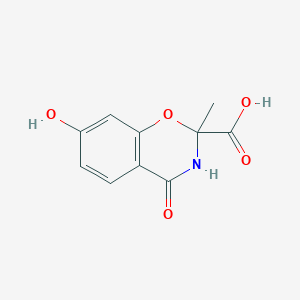

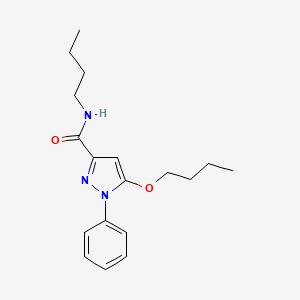

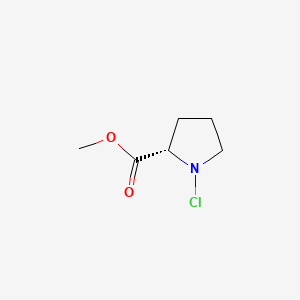
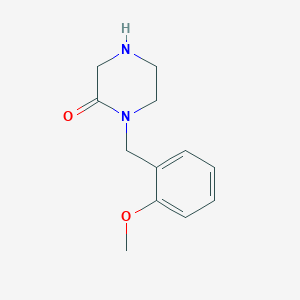
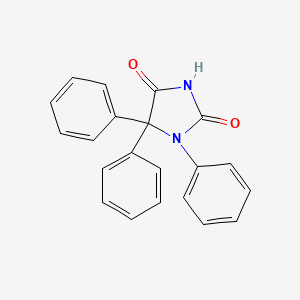

![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
